Cas no 1014-02-4 (4-(Diethoxymethyl)-2-methylpyrimidine)

4-(Diethoxymethyl)-2-methylpyrimidine is a pyrimidine derivative characterized by its diethoxymethyl and methyl substituents, which enhance its utility as a versatile intermediate in organic synthesis. The compound's structural features, including the electron-rich pyrimidine ring and ethoxy groups, make it valuable for constructing complex heterocyclic frameworks. Its stability under mild conditions and compatibility with various reaction conditions further contribute to its applicability in pharmaceutical and agrochemical research. The presence of the diethoxymethyl group also offers potential for further functionalization, enabling tailored modifications for specific synthetic pathways. This compound is particularly useful in nucleophilic substitution and cross-coupling reactions, providing a reliable building block for advanced chemical synthesis.
4-(Diethoxymethyl)-2-methylpyrimidine structure
1014-02-4 structure
Product Name:4-(Diethoxymethyl)-2-methylpyrimidine
CAS No:1014-02-4
MF:C10H16N2O2
MW:196.246242523193
CID:4817779
Update Time:2025-11-01

4-(Diethoxymethyl)-2-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-(Diethoxymethyl)-2-methylpyrimidine
    • Inchi: 1S/C10H16N2O2/c1-4-13-10(14-5-2)9-6-7-11-8(3)12-9/h6-7,10H,4-5H2,1-3H3
    • InChI Key: HUYPCVVJOVTPPQ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CN=C(C)N=1)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 149
  • XLogP3: 1
  • Topological Polar Surface Area: 44.2

4-(Diethoxymethyl)-2-methylpyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A089005561-5g
4-(Diethoxymethyl)-2-methylpyrimidine
1014-02-4 97%
5g
$860.28 2023-09-04
Alichem
A089005561-10g
4-(Diethoxymethyl)-2-methylpyrimidine
1014-02-4 97%
10g
$1242.18 2023-09-04
Alichem
A089005561-25g
4-(Diethoxymethyl)-2-methylpyrimidine
1014-02-4 97%
25g
$2110.50 2023-09-04

Additional information on 4-(Diethoxymethyl)-2-methylpyrimidine

Professional Introduction to Compound with CAS No. 1014-02-4 and Product Name: 4-(Diethoxymethyl)-2-methylpyrimidine

4-(Diethoxymethyl)-2-methylpyrimidine, identified by the Chemical Abstracts Service registry number CAS No. 1014-02-4, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This pyrimidine derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various bioactive molecules. The compound's unique chemical properties, characterized by the presence of two ethoxy groups and a methyl substituent on a pyrimidine core, enable its application in multiple synthetic pathways and drug discovery processes.

The structure of 4-(Diethoxymethyl)-2-methylpyrimidine consists of a six-membered heterocyclic ring containing nitrogen atoms, with ethoxy and methyl groups attached at specific positions. This arrangement imparts distinct reactivity, making it a suitable candidate for further functionalization. In recent years, researchers have been exploring its potential in synthesizing novel therapeutic agents, particularly in the realm of antiviral and anticancer drugs. The pyrimidine scaffold is widely recognized for its role in medicinal chemistry due to its resemblance to nucleic acid bases, which is crucial for interactions with biological targets.

One of the most compelling aspects of CAS No. 1014-02-4 is its role as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of nucleoside analogs, which are known for their efficacy in inhibiting viral replication. The diethoxymethyl moiety provides a reactive site for further chemical modifications, allowing chemists to introduce additional functional groups that enhance binding affinity to biological receptors. This flexibility has made 4-(Diethoxymethyl)-2-methylpyrimidine a preferred building block in medicinal chemistry.

Recent advancements in synthetic methodologies have further highlighted the importance of this compound. Researchers have employed catalytic techniques to streamline the functionalization process, reducing reaction times and improving yields. These innovations have not only made the synthesis more efficient but also opened up new avenues for exploring its pharmacological applications. For example, studies have demonstrated its utility in generating derivatives with enhanced bioavailability and reduced toxicity, aligning with current trends in drug development.

The pharmaceutical applications of 4-(Diethoxymethyl)-2-methylpyrimidine extend beyond antiviral therapies. Its structural features have also been leveraged in the design of kinase inhibitors, which are critical for treating various types of cancer. By modifying specific atoms or groups within the molecule, scientists can fine-tune its interactions with target enzymes, leading to more effective treatments. The compound's ability to undergo selective functionalization makes it an invaluable tool in this context.

In addition to its role in drug discovery, CAS No. 1014-02-4 has found applications in materials science and agrochemicals. Its pyrimidine core is integral to developing novel polymers and coatings that exhibit unique properties such as UV resistance and thermal stability. Similarly, derivatives of this compound have been explored as potential herbicides and fungicides due to their ability to disrupt essential biological processes in pests.

The synthetic pathways involving 4-(Diethoxymethyl)-2-methylpyrimidine are diverse and continue to evolve with advancements in chemical technology. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more sustainable production methods. These innovations not only improve scalability but also minimize waste, aligning with global efforts towards green chemistry principles.

As research progresses, the potential uses of CAS No. 1014-02-4 are likely to expand further. Collaborative efforts between academia and industry are driving the exploration of novel derivatives and their applications across multiple domains. The compound's versatility ensures that it will remain a cornerstone in synthetic chemistry for years to come.

The future prospects for 4-(Diethoxymethyl)-2-methylpyrimidine are bright, with ongoing studies focusing on optimizing its synthetic routes and expanding its pharmacological applications. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists aim to unlock new possibilities for this remarkable compound.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd